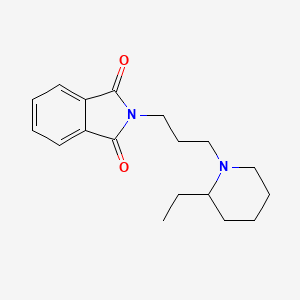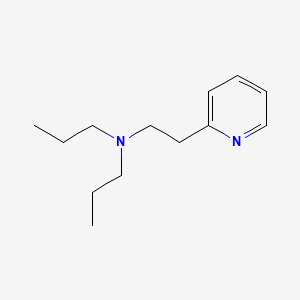
2-(2-Dipropylaminoethyl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dipropylaminoethyl)-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dipropylaminoethyl)-pyridine typically involves the reaction of pyridine with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Dipropylaminoethyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Dipropylaminoethyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Dipropylaminoethyl)-pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1-(2-Dipropylaminoethyl)-piperazine: This compound shares a similar structure but has a piperazine ring instead of a pyridine ring.
2-(Diisopropylamino)ethyl methacrylate: This compound has a similar aminoethyl side chain but is a methacrylate ester.
Uniqueness
2-(2-Dipropylaminoethyl)-pyridine is unique due to its pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the pyridine ring’s characteristics are advantageous.
特性
CAS番号 |
6312-16-9 |
|---|---|
分子式 |
C13H22N2 |
分子量 |
206.33 g/mol |
IUPAC名 |
N-propyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13/h5-7,9H,3-4,8,10-12H2,1-2H3 |
InChIキー |
JBONJAVVJDROTQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
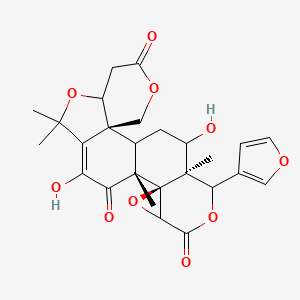
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
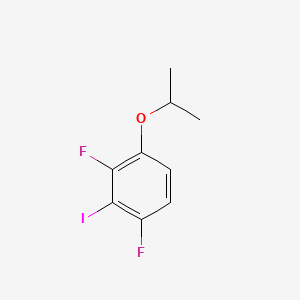
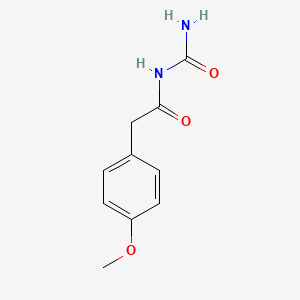
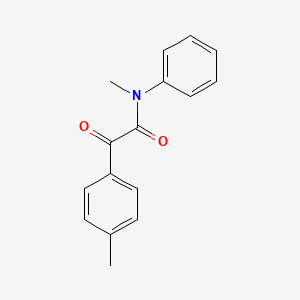


![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
